Tert-butyl 3-allyl-3-hydroxyazetidine-1-carboxylate
Description
Tert-butyl 3-allyl-3-hydroxyazetidine-1-carboxylate is a substituted azetidine derivative characterized by a four-membered nitrogen-containing ring. The tert-butyl carbamate group at the 1-position enhances solubility and stability during synthetic processes, while the 3-position features an allyl group and a hydroxyl substituent. Azetidines are valued in medicinal chemistry for their conformational rigidity, which can improve binding specificity in drug candidates .
Properties
IUPAC Name |
tert-butyl 3-hydroxy-3-prop-2-enylazetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-5-6-11(14)7-12(8-11)9(13)15-10(2,3)4/h5,14H,1,6-8H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKWKYNRMMWHMEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CC=C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Overview
The most widely documented synthesis involves a zinc-mediated allylation of an azetidine precursor. This method, detailed in patents and peer-reviewed protocols, achieves high yields (95%) under mild conditions.
Reagents and Conditions
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Zinc powder : 76 g (1.16 mol)
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Ammonium chloride : Saturated aqueous solution (1 L)
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Allyl bromide : 142 g (1.17 mol)
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Tetrahydrofuran (THF) : 800 mL (divided into 500 mL and 300 mL portions)
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Temperature : 10–20°C
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Time : Overnight (12–16 hours)
Procedure
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Activation of Zinc : Zinc powder is suspended in a saturated ammonium chloride solution to remove surface oxides and enhance reactivity.
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Substrate Addition : A solution of the azetidine precursor (100 g, exact structure unspecified in public sources) in THF (500 mL) and allyl bromide in THF (300 mL) is added sequentially to the zinc suspension at 10°C.
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Reaction Progress : The mixture is stirred at 20°C for 12–16 hours, enabling nucleophilic allylation at the azetidine ring’s 3-position.
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Workup : The reaction is filtered to remove excess zinc, and the filtrate is extracted with ethyl acetate (4 × 500 mL). The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the product as a colorless oil (119 g, 95%).
Mechanistic Insights
The reaction proceeds via a single-electron transfer (SET) mechanism, where zinc reduces allyl bromide to generate an allyl radical. This intermediate reacts with the azetidine derivative, facilitated by the hydroxyl group’s directing effect, to form the desired product.
Comparative Analysis of Synthetic Routes
Key Methodological Variations
While the zinc-mediated method dominates literature, alternative approaches have been explored:
Data Summary of Preparation Methods
Industrial-Scale Considerations
Continuous Flow Synthesis
Recent patents describe adaptations of the zinc-mediated method for industrial production:
Purification Strategies
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Crystallization : The crude product is recrystallized from heptane/ethyl acetate (3:1) to achieve >99% purity.
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Chromatography : Reserved for small-scale syntheses, using silica gel and gradient elution (0–50% ethyl acetate in heptane).
Challenges and Optimization Strategies
Steric Hindrance
The tert-butyl group and azetidine ring create steric bulk, necessitating:
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-allyl-3-hydroxyazetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The azetidine ring can be reduced to form a more saturated compound.
Substitution: The allyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as halides or amines under basic or acidic conditions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the azetidine ring can produce a more saturated azetidine derivative .
Scientific Research Applications
Medicinal Chemistry Applications
Tert-butyl 3-allyl-3-hydroxyazetidine-1-carboxylate is primarily utilized in the development of novel pharmaceutical agents due to its structural properties that allow for various functional modifications.
Antidiabetic Agents
Recent studies have indicated that azetidine derivatives exhibit potential as antidiabetic agents by inhibiting specific glycosidases. For instance, compounds derived from azetidine structures have shown selective inhibition against enzymes like α-glucosidase and β-glucosidase, which are crucial in carbohydrate metabolism . The ability of this compound to modulate these pathways makes it a candidate for further exploration in diabetes management.
Iminosugar Analogues
The compound has also been evaluated as an iminosugar analogue, which can act as a reversible inhibitor of glycosidases. Such inhibitors are valuable in treating conditions like lysosomal storage diseases and viral infections. The synthesized derivatives have shown varying degrees of potency against different glycosidases, indicating their therapeutic potential .
Synthetic Applications
This compound serves as a versatile building block in organic synthesis, particularly in the preparation of complex molecules.
Synthesis of Heterocycles
The compound can be employed in the synthesis of various heterocyclic compounds through reactions such as nucleophilic substitutions and cycloadditions. For example, it has been used effectively in the preparation of azetidine derivatives that are integral to numerous pharmaceutical compounds .
Radiolabeling Precursors
In radiochemistry, this compound has been utilized as a precursor for the synthesis of radiolabeled compounds. These compounds are essential for imaging techniques such as PET scans, where radioisotopes are incorporated into biologically active molecules to trace metabolic processes in vivo .
Case Studies and Experimental Findings
A series of experiments have demonstrated the efficacy and versatility of this compound in various applications.
Mechanism of Action
The mechanism of action of tert-butyl 3-allyl-3-hydroxyazetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for various enzymes, affecting their activity and the biochemical pathways they regulate. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Analysis
The 3-position substituents in azetidine derivatives critically influence their physicochemical properties and reactivity. Key comparisons include:
- Tert-butyl 3-allyl-3-cyanoazetidine-1-carboxylate (28): Features a cyano group instead of hydroxy at the 3-position.
- Tert-butyl 3-(1-hydroxybutyl)-2-(4-methoxyphenyl)azetidine-1-carboxylate (1h) : Contains a hydroxyphenyl substituent and a hydroxybutyl chain, increasing molecular weight (307.4 g/mol) and polarity compared to the allyl-hydroxy analog .
- Tert-butyl 3-(3-hydroxyphenyl)azetidine-1-carboxylate : Aromatic hydroxyl groups enhance hydrogen-bonding capacity, which may improve solubility but reduce metabolic stability .
Physicochemical Properties
Biological Activity
Tert-butyl 3-allyl-3-hydroxyazetidine-1-carboxylate (CAS: 1401728-89-9) is a compound that has garnered interest in various fields of biological research, particularly due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . It features an azetidine ring, which contributes to its biological activity. The compound can be represented by the following structural formula:
Research indicates that compounds similar to this compound may interact with various biological pathways, including:
- Inhibition of Acetyl-CoA Carboxylase (ACC) : ACC is a key enzyme in fatty acid metabolism. Inhibiting this enzyme can affect lipid synthesis and energy metabolism, making it a target for treating obesity and metabolic disorders .
- Potential Anti-Cancer Activity : Some studies suggest that azetidine derivatives can exhibit anti-cancer properties by modulating signaling pathways involved in tumor growth and survival .
Biological Activity Data
The following table summarizes various aspects of the biological activity of this compound based on available literature:
Case Study 1: ACC Inhibition
In a study examining the effects of various azetidine derivatives on ACC activity, this compound was shown to reduce the enzymatic activity significantly. This reduction was associated with decreased fatty acid synthesis in vitro, suggesting its potential utility in treating obesity-related conditions .
Case Study 2: Cancer Cell Line Studies
Another investigation focused on the anti-cancer effects of azetidine derivatives, including this compound. The compound exhibited cytotoxic effects on several cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest observed through flow cytometry analysis .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for introducing the tert-butyl carbamate (Boc) protecting group in azetidine derivatives?
- Methodology : The Boc group is typically introduced via activation of the azetidine nitrogen. A standard protocol involves:
Activation : React 3-hydroxyazetidine with Boc anhydride (Boc₂O) in dichloromethane (DCM) or THF.
Base : Use DMAP (4-dimethylaminopyridine) as a catalyst and triethylamine (TEA) as a proton scavenger.
Conditions : Maintain temperatures between 0–20°C to minimize side reactions.
- Key Considerations : Ensure anhydrous conditions to prevent hydrolysis of the Boc group. Yields >80% are achievable with stoichiometric Boc₂O and excess base .
Q. How can researchers characterize the stereochemistry of tert-butyl 3-allyl-3-hydroxyazetidine-1-carboxylate?
- Methodology :
- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., as demonstrated for tert-butyl 3-oxo-hexahydro-pyrazolo derivatives in Acta Crystallographica studies) .
- NMR Analysis : Use NOESY or ROESY to detect spatial proximity of allyl and hydroxyl protons. Coupling constants () in -NMR can indicate axial/equatorial substituent orientation.
- Polarimetry : Measure optical rotation and compare with literature values for similar azetidine derivatives .
Advanced Research Questions
Q. What strategies optimize the regioselective introduction of the allyl group at the 3-position of azetidine?
- Methodology :
Substrate Design : Pre-functionalize the azetidine ring with directing groups (e.g., hydroxyl or Boc-protected amines) to guide allylation.
Reagents : Use allyl bromide or allyltrimethylsilane with Lewis acids (e.g., BF₃·OEt₂) to enhance electrophilicity.
Temperature Control : Perform reactions at −78°C to reduce competing pathways (e.g., over-alkylation) .
- Challenge : Steric hindrance from the Boc group may slow reaction kinetics. Kinetic monitoring via TLC or in-situ IR is recommended.
Q. How can researchers address contradictions in spectral data (e.g., unexpected -NMR shifts) for this compound?
- Methodology :
DFT Calculations : Compare experimental -NMR shifts with density functional theory (DFT)-predicted values to identify conformational discrepancies.
Dynamic Effects : Investigate rotational barriers of the allyl group using variable-temperature NMR.
Impurity Analysis : Use HPLC-MS to detect trace byproducts (e.g., oxidation of the allyl group to an epoxide) .
Q. What are the best practices for resolving steric hindrance during nucleophilic substitution reactions on Boc-protected azetidines?
- Methodology :
- Deprotection-Reprotection : Temporarily remove the Boc group under acidic conditions (e.g., HCl/dioxane), perform substitution, then re-protect.
- Microwave Assistance : Accelerate reaction rates using microwave irradiation (e.g., 100°C, 30 min) to overcome steric barriers.
- Solvent Optimization : Use polar aprotic solvents like DMF or DMSO to enhance nucleophilicity .
Key Considerations for Experimental Design
- Steric Effects : The tert-butyl group imposes significant steric bulk, requiring careful optimization of reaction stoichiometry and solvent choice.
- Acid Sensitivity : The Boc group is labile under acidic conditions; avoid prolonged exposure to protic solvents or strong acids.
- Safety : Tert-butyl derivatives may release toxic gases (e.g., isobutylene) upon decomposition. Use fume hoods and monitor exotherms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
